4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide
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Overview
Description
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an ethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2-ethylphenylamine to yield the desired benzamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-mesitylbenzamide
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-[1-(3,4-dimethylphenyl)ethyl]benzamide
Uniqueness
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClNOS |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNOS/c1-2-17-5-3-4-6-21(17)24-22(25)18-9-7-16(8-10-18)15-26-20-13-11-19(23)12-14-20/h3-14H,2,15H2,1H3,(H,24,25) |
InChI Key |
LTUMOTOMOCQALF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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